

Unveiling the Molecular Architecture of Nyasicol 1,2-acetonide: A Technical Guide

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Compound of Interest

Compound Name: Nyasicol 1,2-acetonide

Cat. No.: B1495852

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This in-depth technical guide provides a comprehensive overview of the structure elucidation and confirmation of **Nyasicol 1,2-acetonide**, a norlignan derivative isolated from *Curculigo capitulata*. This document details the spectroscopic data and experimental methodologies crucial for the unambiguous identification and characterization of this natural product.

Introduction

Nyasicol is a norlignan, a class of natural phenols, originally isolated from plants of the *Curculigo* and *Hypoxis* genera. The 1,2-acetonide derivative is a synthetically modified version of the natural product, often prepared to enhance its stability or modify its biological activity. The precise determination of its three-dimensional structure is fundamental for understanding its chemical properties and potential therapeutic applications. This guide summarizes the key analytical techniques and data that form the basis of its structural confirmation.

Physicochemical Properties

A summary of the fundamental properties of **Nyasicol 1,2-acetonide** is presented in Table 1.

Table 1: Physicochemical Properties of **Nyasicol 1,2-acetonide**

Property	Value	Source
CAS Number	1432057-64-1	[1][2][3]
Molecular Formula	C ₂₀ H ₂₀ O ₆	[1][2]
Molecular Weight	356.37 g/mol	[1][3]
Botanical Source	Curculigo capitulata	[4]
Compound Type	Norlignan	[2]

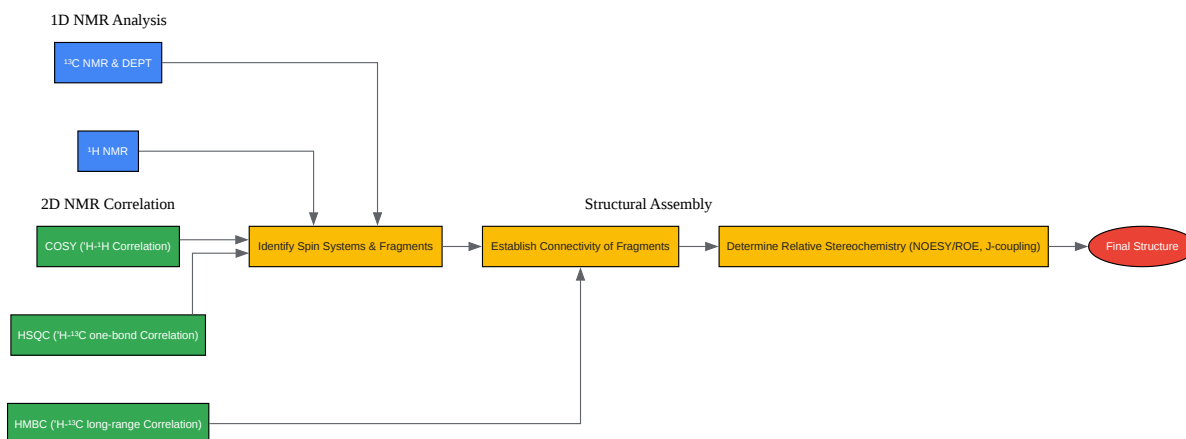
Structure Elucidation and Spectroscopic Data

The structural framework of **Nyasicol 1,2-acetonide** was primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are essential for assigning the chemical structure. While the specific spectral data from the original elucidating publications were not directly retrieved in the search, the general approach involves the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC).

Logical Workflow for NMR Data Interpretation



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Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass of the molecular ion.

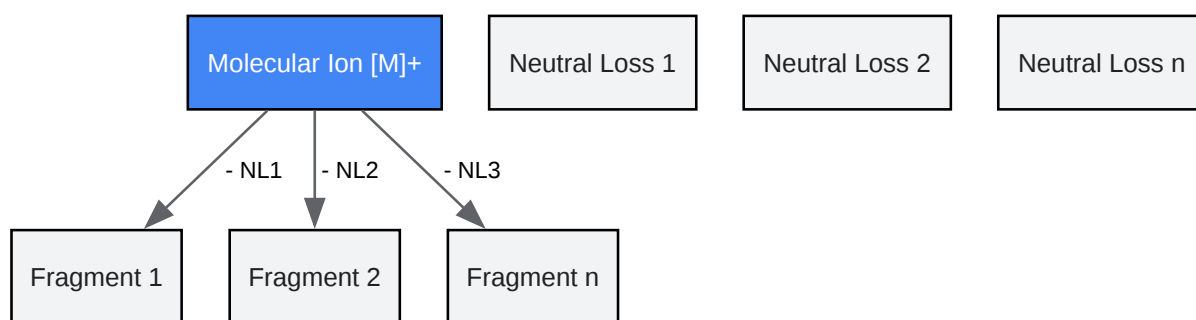
- **Sample Preparation:** A dilute solution of **Nyasicol 1,2-acetonide** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
- **Ionization:** The sample is ionized using ESI in either positive or negative ion mode.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
- **Data Analysis:** The elemental composition is calculated from the accurate mass of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).

Table 2: Expected High-Resolution Mass Spectrometry Data for **Nyasicol 1,2-acetonide** ($C_{20}H_{20}O_6$)

Adduct	Calculated m/z
$[M+H]^+$	357.1333
$[M+Na]^+$	379.1152
$[M-H]^-$	355.1187

Signaling Pathway of Mass Spectrometry Fragmentation

The fragmentation pattern in MS/MS experiments provides valuable clues about the connectivity of atoms within the molecule.



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Caption: Generalized fragmentation pathway in mass spectrometry.

Synthesis and Confirmation of the 1,2-acetonide Moiety

The 1,2-acetonide derivative of Nyasicol is typically prepared to protect the vicinal diol functionality.

Experimental Protocol: Acetonide Formation

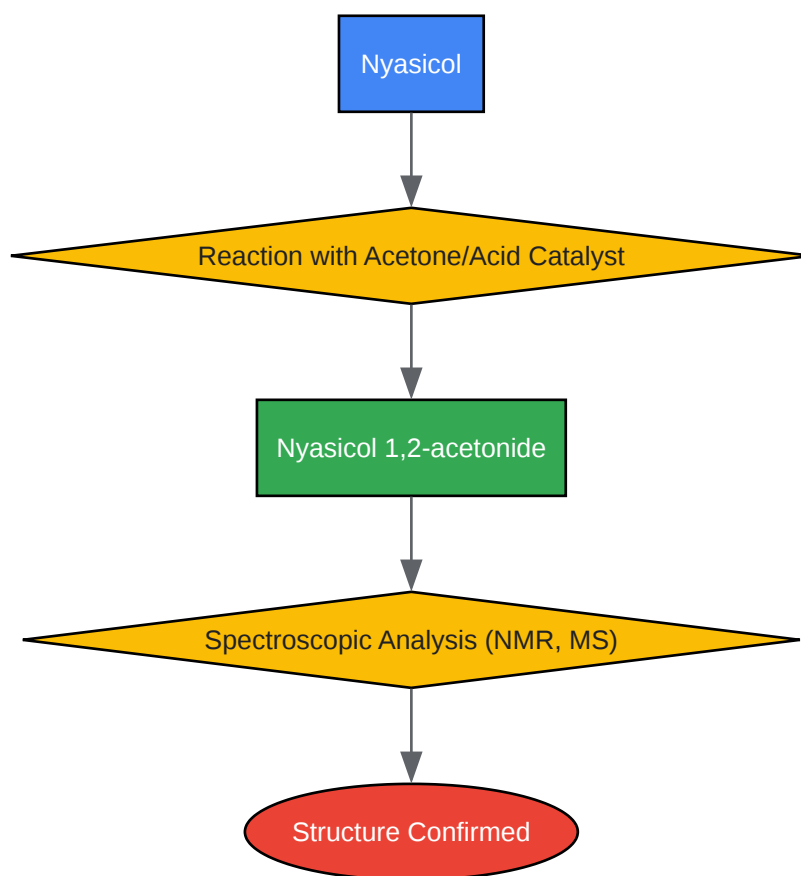
- **Reaction Setup:** Nyasicol is dissolved in an anhydrous solvent, commonly acetone, which also serves as the reagent.
- **Catalyst:** A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid) is added. 2,2-Dimethoxypropane can also be used as a water scavenger and acetonide source.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.
- **Purification:** The crude product is purified using column chromatography to yield pure **Nyasicol 1,2-acetonide**.

Confirmation of Acetonide Formation

The successful formation of the 1,2-acetonide is confirmed by:

- ^1H NMR: The appearance of two new singlet signals in the upfield region (typically δ 1.3-1.5 ppm), corresponding to the two diastereotopic methyl groups of the acetonide.
- ^{13}C NMR: The appearance of a new quaternary carbon signal (for the $\text{C}(\text{CH}_3)_2$) and signals for the two methyl carbons.
- Mass Spectrometry: An increase in the molecular weight corresponding to the addition of a C_3H_4 unit (40.03 Da) after accounting for the loss of two hydrogens.

Logical Flow for Synthesis and Confirmation



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Caption: Synthesis and confirmation workflow for **Nyasicol 1,2-acetonide**.

Conclusion

The structure of **Nyasicol 1,2-acetonide** is rigorously established through a combination of modern spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms the molecular formula and provides corroborating structural information through fragmentation analysis. The synthetic modification to form the 1,2-acetonide is a straightforward chemical transformation that is readily confirmed by the characteristic changes in the NMR and mass spectra. This comprehensive data is essential for the quality control and further development of **Nyasicol 1,2-acetonide** in pharmaceutical and scientific research.

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